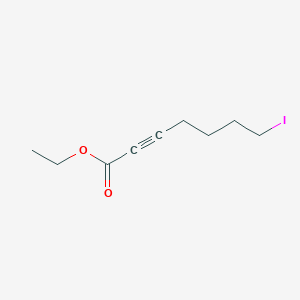![molecular formula C18H19ClN2O B14350237 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one CAS No. 95088-22-5](/img/structure/B14350237.png)
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one is a chemical compound that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antihistamine, antiemetic, anticholinergic, and anxiolytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one typically involves multiple steps. One common synthetic route starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. One improved method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of diisopropyl ethyl amine and sodium iodide as a catalyst. This method is noted for its simplicity, reproducibility, and clean process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using cobalt-salen catalysts and air oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Cobalt-salen catalysts and air oxidizing agents.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Coupling: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products
Oxidation: Disulfides.
Substitution: Brominated derivatives.
Coupling: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its potential antihistamine and anxiolytic properties.
Medicine: Investigated for its use in treating allergies and anxiety disorders.
Industry: Utilized in
Eigenschaften
CAS-Nummer |
95088-22-5 |
|---|---|
Molekularformel |
C18H19ClN2O |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-20-11-12-21(13-17(20)22)18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,18H,11-13H2,1H3 |
InChI-Schlüssel |
NQFFNGGBQHDURG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


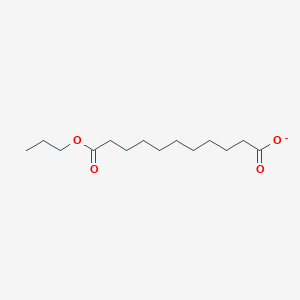
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
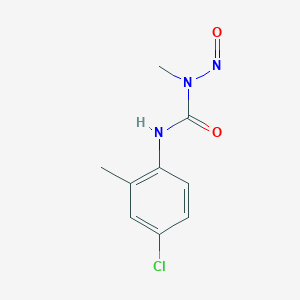
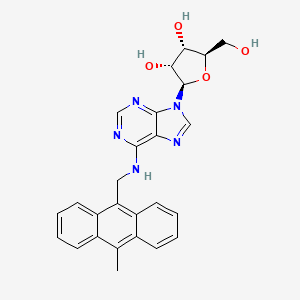

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
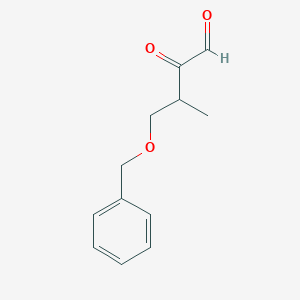
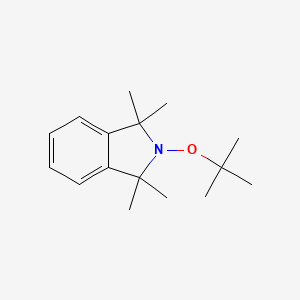
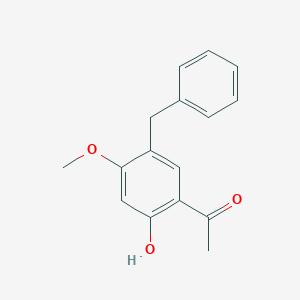
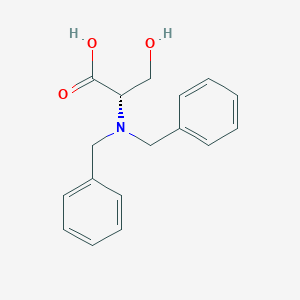
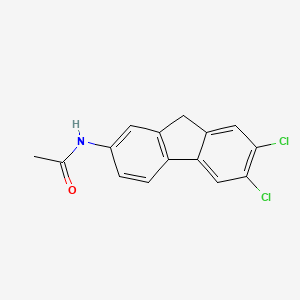
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
